3-(4,4-Difluoropiperidin-1-yl)propanoic acid

Description

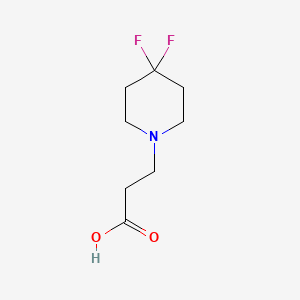

3-(4,4-Difluoropiperidin-1-yl)propanoic acid is a fluorinated piperidine derivative characterized by a propanoic acid backbone substituted with a 4,4-difluoropiperidine ring. The difluoropiperidine moiety enhances metabolic stability and bioavailability, making it a common motif in drug design for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name |

3-(4,4-difluoropiperidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)2-5-11(6-3-8)4-1-7(12)13/h1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYZFAYHQDJTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)propanoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Propionic Acid Moiety: This step involves the reaction of the fluorinated piperidine with a propionic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4,4-Difluoropiperidin-1-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key Observations :

- Fluorinated piperidine derivatives (e.g., this compound) exhibit higher molecular weights and lipophilicity compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .

- Compounds with aromatic or heterocyclic substituents (e.g., furanone or pyrazolopyrimidine) display distinct electronic properties, influencing reactivity and target selectivity .

Antimicrobial Activity

- 3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid (Compound 12 in ): Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and plant pathogens (Fusarium graminearum, Botrytis cinerea) at MIC values comparable to positive controls (e.g., streptomycin) .

- This compound: Limited direct data, but fluorinated piperidines are frequently used in antibiotics and kinase inhibitors due to their ability to modulate enzyme active sites .

Anticancer and Anti-inflammatory Effects

- 3-(3′-Hydroxyphenyl)propanoic acid (): Inhibited colon cancer cell proliferation (IC50 ~10 µM) and showed neuroprotective effects in vitro .

Metabolic and Cardiovascular Effects

Biological Activity

3-(4,4-Difluoropiperidin-1-yl)propanoic acid is a synthetic compound featuring a difluoropiperidine moiety, which is known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a propanoic acid backbone attached to a 4,4-difluoropiperidine ring. The unique structural features impart specific interactions with biological targets, influencing its pharmacological profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoropiperidine moiety, propanoic acid backbone | Potential neuroactive and anti-inflammatory effects |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can modulate neurotransmission and cellular signaling pathways. The difluoropiperidine structure may enhance lipophilicity, facilitating membrane penetration and receptor interaction.

Key Mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission.

- Enzyme Modulation : It could potentially inhibit or activate enzymes related to inflammatory pathways.

- Cellular Signaling : Interaction with cellular signaling pathways may influence various physiological responses.

Biological Activity Studies

Research on the biological activity of this compound has revealed promising results in several areas:

Neuropharmacological Effects

Studies suggest that derivatives of difluoropiperidine compounds exhibit neuroactive properties. For instance, compounds similar to this compound have shown potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

Anti-inflammatory Properties

Research indicates that compounds with similar structures may possess anti-inflammatory effects. For example, modifications in the piperidine ring have been linked to reduced inflammatory responses in vitro and in vivo models.

Case Studies

- Neuroactive Compounds : A study evaluated the effects of difluoropiperidine derivatives on neurotransmitter release in neuronal cultures. Results demonstrated significant modulation of dopamine and serotonin levels, suggesting potential applications in mood disorders.

- Inflammation Models : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups. This suggests a mechanism involving inhibition of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.